
Tetraazidogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraazidogermane is a chemical compound with the molecular formula Ge(N₃)₄. It is known for its high energy content and potential applications in various fields, including materials science and explosives. The compound consists of a germanium atom bonded to four azide groups, making it a highly reactive and energetic molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraazidogermane can be synthesized through the reaction of germanium tetrachloride with sodium azide. The reaction typically occurs in an organic solvent such as tetrahydrofuran or diethyl ether. The general reaction is as follows:
GeCl4+4NaN3→Ge(N3)4+4NaCl
The reaction is carried out under an inert atmosphere to prevent the decomposition of the azide groups. The product is then purified through recrystallization or sublimation.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate safety measures. The handling of azides requires careful control to prevent accidental detonation, and specialized equipment is necessary to ensure safe production.
Chemical Reactions Analysis
Types of Reactions: Tetraazidogermane undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to produce germanium and nitrogen gas.
Photolysis: Exposure to ultraviolet light can cause the compound to decompose, releasing nitrogen gas.
Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of azide groups with other functional groups.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at elevated temperatures in an inert atmosphere.
Photolysis: Conducted using ultraviolet light sources.
Substitution Reactions: Involves nucleophiles such as amines or phosphines under controlled conditions.
Major Products Formed:
Thermal Decomposition: Germanium and nitrogen gas.
Photolysis: Germanium and nitrogen gas.
Substitution Reactions: Germanium compounds with substituted functional groups.
Scientific Research Applications
Tetraazidogermane has several applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of germanium-containing materials with unique properties.
Explosives: Due to its high energy content, this compound is studied for potential use in explosive formulations.
Chemistry: Employed in the study of azide chemistry and the development of new synthetic methodologies.
Nanotechnology: Investigated for its potential in the fabrication of germanium-based nanomaterials.
Mechanism of Action
The mechanism of action of tetraazidogermane primarily involves the release of nitrogen gas upon decomposition. The azide groups in the compound are highly energetic and can undergo rapid decomposition, leading to the formation of germanium and nitrogen gas. This decomposition process is exothermic and can be triggered by heat, light, or chemical reactions.
Comparison with Similar Compounds
Tetraazidosilane (Si(N₃)₄): Similar to tetraazidogermane but with silicon instead of germanium.
Tetraazidostannane (Sn(N₃)₄): Contains tin instead of germanium.
Tetraazidolead (Pb(N₃)₄): Contains lead instead of germanium.
Uniqueness of this compound: this compound is unique due to its germanium core, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. The germanium atom’s electronic configuration and bonding characteristics influence the compound’s reactivity and stability, making it a valuable compound for specific applications in materials science and explosives research.
Properties
CAS No. |
57980-16-2 |
|---|---|
Molecular Formula |
GeN12 |
Molecular Weight |
240.71 g/mol |
IUPAC Name |
tetraazidogermane |
InChI |
InChI=1S/GeN12/c2-10-6-1(7-11-3,8-12-4)9-13-5 |
InChI Key |
YBYAYCCHMCBTTM-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=N[Ge](N=[N+]=[N-])(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)

![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
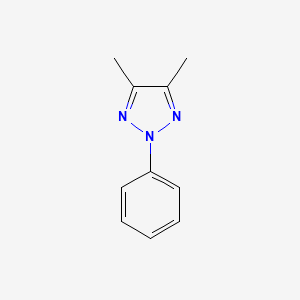
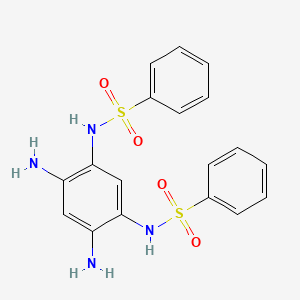
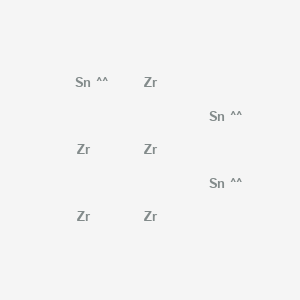
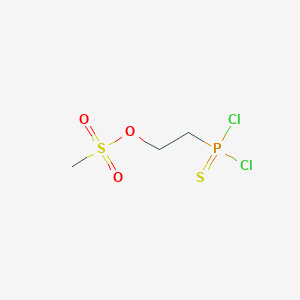

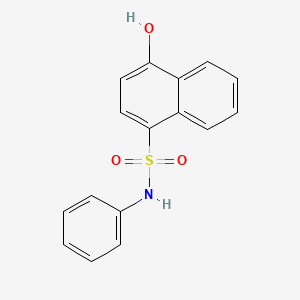
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
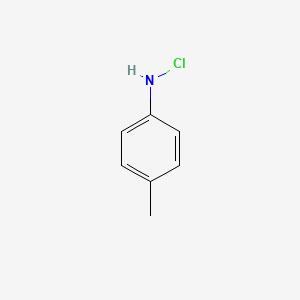
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)

